![molecular formula C22H15N3OS3 B2540071 N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]-2-(thiophen-2-yl)quinoline-4-carboxamide CAS No. 308292-98-0](/img/structure/B2540071.png)
N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]-2-(thiophen-2-yl)quinoline-4-carboxamide
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Description
The compound "N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]-2-(thiophen-2-yl)quinoline-4-carboxamide" is a quinoline-2-carboxamide derivative, which is a class of compounds that have been studied for various biological activities, including their potential as radioligands for peripheral benzodiazepine receptors (PBR) . These receptors are of interest for noninvasive assessment with positron emission tomography (PET) imaging due to their involvement in various physiological and pathological processes.
Synthesis Analysis
The synthesis of quinoline-2-carboxamide derivatives can involve N-methylation of desmethyl precursors with carbon-11 labeled methyl iodide or methyl triflate, as demonstrated in the synthesis of radioligands like [11C]4, [11C]5, and [11C]6 . These compounds were synthesized with high radiochemical purity and yield, indicating the efficiency of the method. Another approach to synthesizing carboxamide derivatives is the reaction of substituted benzohydrazides with diacetic acid derivatives in water, which adheres to green chemistry principles and yields nearly quantitative results . This method could potentially be adapted for the synthesis of the compound , considering the structural similarities.
Molecular Structure Analysis
The molecular structure of quinoline-2-carboxamide derivatives is characterized by a quinoline core, which is a bicyclic compound consisting of a benzene ring fused to a pyridine ring. The presence of a carboxamide group and various substituents, such as methylsulfanyl and thiophenyl groups, can significantly influence the compound's biological activity and binding affinity to target receptors . The structure-activity relationships observed in similar compounds suggest that small lipophilic substituents can enhance cytotoxic potency .
Chemical Reactions Analysis
Quinoline-2-carboxamide derivatives can participate in various chemical reactions, including N-methylation and interactions with PBR. The inhibition studies with radiolabeled compounds indicate that these derivatives can bind specifically to PBR, which is crucial for their potential use in PET imaging . The chemical reactivity of the carboxamide group and the substituents also plays a role in the compound's biological activity, as seen in the cytotoxicity evaluations of related compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline-2-carboxamide derivatives, such as solubility, stability, and specific radioactivity, are important for their application in biological studies and imaging techniques. The radioligands synthesized for PBR imaging were produced with high specific radioactivity, which is essential for PET imaging sensitivity . The solubility in water and reaction conditions that conform to green chemistry principles, as seen in the synthesis of related carboxamides, are also beneficial for the compound's practical use and environmental impact .
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)-2-thiophen-2-ylquinoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N3OS3/c1-27-22-25-17-9-8-13(11-20(17)29-22)23-21(26)15-12-18(19-7-4-10-28-19)24-16-6-3-2-5-14(15)16/h2-12H,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRXVSHZEQFAEGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N3OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]-2-(thiophen-2-yl)quinoline-4-carboxamide |
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